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Orotidylic acid (trisodium)

Cat. No.: B10829685
M. Wt: 434.14 g/mol
InChI Key: IESMRAGOMHGJFC-UHFFFAOYSA-K
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Description

Historical Perspectives on Pyrimidine (B1678525) Metabolism Research

The scientific journey to understand pyrimidine metabolism has been a long and complex one, spanning over six decades. nih.gov Early investigations, dating back to 1956, revealed the essential role of exogenous pyrimidines like uridine (B1682114) and cytidine (B196190) for maintaining the function of perfused rat brains, sparking a long-standing debate about the co-existence of de novo synthesis and salvage pathways in the central nervous system. nih.gov

Subsequent research involving radiolabelled precursors in animal brain slices and homogenates provided evidence for both the synthesis of pyrimidines from simpler molecules (de novo) and the recycling of pre-existing pyrimidine bases and nucleosides (salvage). nih.gov The identification of specific transporters for nucleosides and anti-pyrimidine drugs further illuminated the mechanisms of pyrimidine uptake and utilization in the brain. nih.gov More recent advancements in immunohistochemistry and in-situ hybridization have confirmed the expression of enzymes for de novo synthesis in both glial cells and neurons. nih.gov

The establishment of the Purine (B94841) and Pyrimidine Society, which emerged from earlier international and European symposia, has been instrumental in fostering collaboration and disseminating knowledge in this field. researchgate.net These meetings have highlighted significant progress in understanding inborn errors of metabolism, the development of therapeutic analogs, and the biochemistry of pyrimidine pathways in various organisms. researchgate.net The growing body of research continues to uncover the multifaceted roles of pyrimidines, including the recent discovery of non-canonical pyrimidine bases in the brain, suggesting significant post-replicative DNA metabolism. nih.gov

Orotidylic Acid as a Central Intermediate in De Novo Pyrimidine Biosynthesis

Orotidylic acid holds a central and indispensable position in the de novo synthesis of pyrimidines, the metabolic pathway responsible for building these essential nitrogenous bases from simple precursor molecules. nih.gov This pathway is particularly crucial for rapidly proliferating cells, such as those in developing tissues and tumors, to meet their high demand for DNA and RNA. nih.gov

Overview of the De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines is a highly regulated and energy-intensive process that involves a sequence of six enzymatic reactions. creative-proteomics.comresearchgate.net The pathway commences with the formation of carbamoyl (B1232498) phosphate (B84403) from glutamine, carbon dioxide, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II). creative-proteomics.com This initial step is a critical regulatory point, subject to feedback inhibition by the end-product UTP. creative-proteomics.com

The subsequent steps involve the reaction of carbamoyl phosphate with aspartate to form carbamoyl aspartate, which is then cyclized to produce dihydroorotate (B8406146). creative-proteomics.com Dihydroorotate is then oxidized to orotate (B1227488) by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). creative-proteomics.comwikipedia.org This is the only step in the pathway that occurs within the mitochondria. wikipedia.org

The pathway then proceeds with the conversion of orotate to orotidylic acid. mdpi.com Finally, orotidylic acid is decarboxylated to form uridine monophosphate (UMP), the first key pyrimidine nucleotide produced by this pathway. pixorize.comebi.ac.uk UMP can then be further phosphorylated and modified to generate other essential pyrimidine nucleotides like cytidine triphosphate (CTP) and thymidine (B127349) triphosphate (TTP), which are vital for nucleic acid synthesis. pixorize.com

Definitive Role of Orotidylic Acid (Trisodium) within the Metabolic Cascade

The formation of orotidylic acid marks the penultimate step in the de novo synthesis of UMP. It is synthesized from orotic acid and phosphoribosyl pyrophosphate (PRPP) in a reaction catalyzed by the enzyme orotate phosphoribosyltransferase (OPRT). medchemexpress.comglpbio.commdpi.com PRPP serves as the donor of the ribose-5-phosphate (B1218738) moiety. jaypeedigital.com

Orotidylic acid is then immediately acted upon by the enzyme orotidine (B106555) 5'-phosphate decarboxylase (ODCase), which removes a carboxyl group to produce UMP. mdpi.comebi.ac.uk In mammals, both the OPRT and ODCase activities are carried out by a single bifunctional enzyme known as UMP synthase. wikipedia.orgamericanchemicalsuppliers.com

The central role of orotidylic acid is underscored by the consequences of defects in its metabolism. A deficiency in UMP synthase leads to a rare genetic disorder called hereditary orotic aciduria, characterized by the accumulation and excretion of large amounts of orotic acid. nih.govresearchgate.net This highlights the critical nature of the conversion of orotic acid to orotidylic acid and its subsequent decarboxylation to UMP for maintaining normal cellular function.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2Na3O11P B10829685 Orotidylic acid (trisodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2Na3O11P

Molecular Weight

434.14 g/mol

IUPAC Name

trisodium;3-[3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylate

InChI

InChI=1S/C10H13N2O11P.3Na/c13-5-1-3(9(16)17)12(10(18)11-5)8-7(15)6(14)4(23-8)2-22-24(19,20)21;;;/h1,4,6-8,14-15H,2H2,(H,16,17)(H,11,13,18)(H2,19,20,21);;;/q;3*+1/p-3

InChI Key

IESMRAGOMHGJFC-UHFFFAOYSA-K

Canonical SMILES

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O)C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Enzymology of Orotidylic Acid Metabolism

Orotate (B1227488) Phosphoribosyltransferase (OPRTase) (EC 2.4.2.10)

Orotate Phosphoribosyltransferase, or OPRTase, catalyzes the formation of orotidine (B106555) 5'-monophosphate (OMP) and pyrophosphate (PPi) from orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP). wikipedia.org This reaction is a key step in committing orotate to the pyrimidine (B1678525) nucleotide biosynthesis pathway.

The catalytic mechanism of OPRTase has been a subject of extensive investigation. Current evidence supports a two-step, SN1-type mechanism. ebi.ac.uk This process involves the initial dissociation of the pyrophosphate group from PRPP, which is facilitated by a divalent metal ion, typically Mg²⁺. ebi.ac.uk This dissociation results in the formation of a highly reactive oxocarbenium ion intermediate. ebi.ac.uk Subsequently, the N1 atom of the orotate molecule performs a nucleophilic attack on the C1 of the ribose in the oxocarbenium ion, leading to the formation of OMP. nih.gov

OPRTase exhibits a high degree of specificity for its substrates. The binding of orotate is determined by steric constraints and the precise positioning of hydrogen bond donors and acceptors within a solvent-inaccessible crevice in the active site. ebi.ac.uk The enzyme's active site also possesses a distinct PRPP-binding motif. genecards.org

X-ray crystallographic studies have provided detailed insights into the three-dimensional structure of OPRTase. The enzyme typically exists as a dimer, with each monomer featuring a core five-stranded α/β twisted sheet. ebi.ac.uk A notable feature is a flexible loop that plays a crucial role in catalysis by closing over the active site to protect the reaction intermediates from the solvent. genecards.org

The active site of OPRTase is located at the interface of the two monomers, with catalytically important residues from each subunit contributing to the neighboring active site, suggesting that dimerization is essential for its activity. ebi.ac.uk Key residues within the active site are responsible for substrate binding and catalysis. For instance, lysine (B10760008) residues play a vital role in forming ion-pair bonds with the anionic substrates, PRPP and orotate. nih.gov Specific residues such as Lys103 and His105 (in E. coli OPRTase) are thought to be directly involved in the catalytic process, with Lys103 potentially acting as a general acid/base to facilitate proton transfer and His105 aiding in the binding of the pyrophosphate group. ebi.ac.uk

Key Structural Features of OPRTase Function
Dimeric Quaternary StructureEssential for the formation of the active sites at the monomer interface. ebi.ac.uk
Core α/β Twisted SheetProvides the structural scaffold for the enzyme. ebi.ac.uk
Flexible Catalytic LoopShields the active site from solvent during catalysis and controls product release. wikipedia.orgbiorxiv.orggenecards.org
PRPP-Binding MotifSpecifically recognizes and binds the 5-phosphoribosyl-1-pyrophosphate substrate. genecards.org
Orotate-Binding CreviceProvides high specificity for the orotate substrate through steric and hydrogen bonding interactions. ebi.ac.uk

The activity of OPRTase can be modulated through post-translational modifications and allosteric regulation. A notable example of post-translational modification is the lysine acetylation of OPRTase in Escherichia coli. nih.govwikipedia.org Studies have shown that acetylation of specific lysine residues, namely K26 and K103, can significantly impact the enzyme's catalytic efficiency. wikipedia.org Acetylation at K103, in particular, leads to a substantial decrease in the catalytic rate (kcat), suggesting a regulatory mechanism to control the flux through the pyrimidine biosynthesis pathway. wikipedia.org

In eukaryotes, where OPRTase is part of the bifunctional UMP synthase, its activity is subject to allosteric regulation. The product of the OPRTase reaction, OMP, acts as an allosteric activator of the subsequent enzyme in the pathway, OMP decarboxylase. taylorandfrancis.com Furthermore, the OPRTase activity itself is activated by low concentrations of OMP, as well as by phosphate (B84403) and ADP. taylorandfrancis.com This intricate regulatory network allows the cell to fine-tune the production of pyrimidine nucleotides in response to metabolic demands.

Orotidine 5'-Phosphate Decarboxylase (OMPDC) (EC 4.1.1.23)

Orotidine 5'-Phosphate Decarboxylase (OMPDC) is a remarkably proficient enzyme that catalyzes the final step in the de novo synthesis of UMP: the decarboxylation of OMP. ebi.ac.uk

OMPDC is renowned for its extraordinary catalytic power, accelerating the rate of OMP decarboxylation by a factor of 10¹⁷ compared to the uncatalyzed reaction in neutral solution. ebi.ac.uk This translates to converting a reaction that would take millions of years to complete into a process that occurs in milliseconds within the enzyme's active site. taylorandfrancis.com Remarkably, OMPDC achieves this feat without the use of any cofactors or metal ions. ebi.ac.uk

The catalytic mechanism of OMPDC is believed to proceed in a stepwise manner involving the formation of a stabilized vinyl carbanion intermediate. nih.gov The enzyme's active site provides a unique environment that destabilizes the ground state of the substrate and stabilizes the transition state of the reaction. One proposed mechanism involves electrostatic repulsion between the carboxylate group of the OMP substrate and a conserved aspartate residue in the active site, which promotes decarboxylation. The resulting negative charge is then stabilized by a nearby protonated lysine residue.

Kinetic Parameters of OMPDC Value Significance
Catalytic Rate Enhancement (kcat/knon)10¹⁷Demonstrates the exceptional proficiency of the enzyme. ebi.ac.uk
Uncatalyzed Reaction Half-life78 million yearsHighlights the necessity of enzymatic catalysis for this reaction. taylorandfrancis.com
Enzyme-catalyzed Reaction Half-life18 millisecondsIllustrates the incredible speed of the OMPDC-catalyzed reaction. taylorandfrancis.com

The three-dimensional structure of OMPDC reveals a TIM-barrel fold, a common structural motif in enzymes. taylorandfrancis.com The active site is located at the C-terminal end of the β-barrel. In most prokaryotes, OMPDC exists as a homodimer, with the active site situated near the dimer interface.

A key aspect of OMPDC function is its conformational dynamics. The binding of the substrate, OMP, induces a significant conformational change in the enzyme. nih.gov This involves the movement of flexible loops that close over the active site, creating a highly specific and catalytically competent environment that shields the reaction from the surrounding solvent. nih.gov This "closing" of the enzyme is driven by the binding energy of the substrate, particularly the interactions with the phosphate and ribosyl moieties of OMP. This induced fit mechanism ensures that the catalytic residues are perfectly positioned to facilitate the decarboxylation reaction.

Regulatory Mechanisms Governing OMPDC Activity

Orotidine 5'-monophosphate decarboxylase (OMPDC) is a remarkably proficient enzyme that catalyzes the final step in the de novo synthesis of uridine (B1682114) monophosphate (UMP) by decarboxylating orotidine monophosphate (OMP). The activity of OMPDC is subject to several regulatory mechanisms that ensure the appropriate production of pyrimidine nucleotides.

A primary regulatory feature of OMPDC is its existence as a homodimer, a state essential for its catalytic activity. The dissociation of the dimer into monomers results in a loss of function. The active site of the enzyme is located at the interface between the two subunits, with residues from both monomers contributing to substrate binding and catalysis.

Furthermore, OMPDC activity is governed by a significant substrate-induced conformational change. The enzyme transitions from an "open," inactive conformation to a "closed," active state upon substrate binding. This change is driven by the binding energy of the substrate, which is utilized to create a highly organized protein cage around the OMP molecule. This sequestration of the substrate from the solvent is crucial for the catalytic process. The potential for cooperativity between the two subunits in this conformational change is an area of ongoing research.

While direct allosteric regulation of OMPDC by molecules other than its substrate is not extensively characterized, the principle of feedback inhibition is a common regulatory theme in metabolic pathways. In the broader context of pyrimidine biosynthesis, downstream products such as UTP and CTP often inhibit earlier enzymes in the pathway to prevent the overproduction of nucleotides.

Table 1: Key Regulatory Features of OMPDC Activity

Regulatory MechanismDescription
Dimeric Structure OMPDC functions as a homodimer, and this quaternary structure is essential for its catalytic activity. The active site is formed at the interface of the two subunits.
Conformational Change The enzyme undergoes a significant conformational change from an inactive "open" state to an active "closed" state upon substrate binding. This change is driven by the substrate's binding energy.
Substrate Sequestration The "closed" conformation creates a structured protein cage that sequesters the orotidine monophosphate substrate from the solvent, a critical aspect of its catalytic mechanism.
Potential Cooperativity The interaction between the two subunits during the conformational change suggests the possibility of cooperative binding and catalysis, although this is still under investigation.
Feedback Inhibition As with many metabolic pathways, the activity of the pyrimidine biosynthesis pathway, including OMPDC, is likely regulated by feedback inhibition from downstream nucleotide products.

Uridine Monophosphate Synthase (UMPS): The Bifunctional Enzyme in Higher Eukaryotes

In microorganisms such as yeast and bacteria, the last two steps of UMP biosynthesis are catalyzed by two distinct, monofunctional enzymes. However, in higher eukaryotes, these two catalytic activities are consolidated into a single polypeptide chain known as Uridine Monophosphate Synthase (UMPS). researchgate.net This bifunctional enzyme streamlines the production of UMP, offering several regulatory and efficiency advantages.

Comprehensive Structural Analysis and Functional Domains of UMPS

Uridine Monophosphate Synthase is a bifunctional enzyme that houses two distinct catalytic domains on a single polypeptide chain. researchgate.netnih.gov The N-terminal domain functions as orotate phosphoribosyltransferase (OPRTase), which catalyzes the conversion of orotate and 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotidine monophosphate (OMP). nih.gov The C-terminal domain possesses orotidine-5'-phosphate decarboxylase (OMPDC) activity, responsible for the decarboxylation of OMP to yield UMP. researchgate.netnih.gov

While high-resolution crystal structures of the individual human OPRTase and OMPDC domains are available, the structure of the full-length UMPS protein has been more challenging to determine. tuscany-diet.net Studies have shown that human UMPS can exist in different oligomeric states, including an enzymatically active dimer and a larger, inactive multimeric form. tuscany-diet.net The transition between these states is influenced by the presence of substrates, suggesting a mechanism for regulating enzyme activity through changes in its quaternary structure. tuscany-diet.net The active state of human UMPS is described as an S-shaped dimer. tuscany-diet.net This dimeric structure is crucial for the stability and function of the enzyme, particularly in the cellular environment of multicellular organisms where enzyme concentrations are generally lower than in prokaryotes. nih.gov

Table 2: Functional Domains of Human Uridine Monophosphate Synthase (UMPS)

DomainCatalytic ActivitySubstrate(s)Product
N-terminal (OPRTase) Orotate phosphoribosyltransferaseOrotate, PRPPOrotidine monophosphate (OMP)
C-terminal (OMPDC) Orotidine-5'-phosphate decarboxylaseOrotidine monophosphate (OMP)Uridine monophosphate (UMP)

Mechanistic Interplay and Coordinated Catalysis of OPRTase and OMPDC Activities within UMPS

The fusion of two sequential enzymatic activities into a single polypeptide in UMPS raises the question of how these two catalytic events are coordinated. A key aspect of this interplay is the role of the intermediate product, orotidine monophosphate (OMP). OMP, the product of the OPRTase reaction, is the substrate for the OMPDC reaction. nih.gov Interestingly, OMP also acts as an allosteric activator of the OMPDC activity within the UMPS enzyme. researchgate.net This creates a feed-forward activation mechanism where the production of the intermediate by the first domain enhances the activity of the second domain, ensuring a smooth and efficient conversion to the final product.

Evolutionary Trajectories and Functional Advantages of Bifunctional Enzymes

The evolution of bifunctional enzymes like UMPS through gene fusion events is a recurring theme in metabolic pathways. wikipedia.org This evolutionary strategy offers several distinct advantages that can enhance cellular efficiency and regulation. tuscany-diet.netresearchgate.net

One of the primary advantages is the potential for increased catalytic efficiency through substrate channeling. tuscany-diet.netresearchgate.net By physically linking sequential enzymes, the intermediate product can be transferred directly from one active site to the next, preventing its dilution into the cytoplasm, protecting it from degradation by other enzymes, and increasing the local concentration at the subsequent active site. tuscany-diet.net

Another significant benefit is the coordinated regulation of the fused enzymatic activities. Since both domains are part of the same polypeptide, their expression is inherently co-regulated at the genetic level, ensuring that the two activities are produced in the correct stoichiometry. tuscany-diet.net Furthermore, the close proximity of the catalytic domains can facilitate allosteric communication, allowing the activity of one domain to be influenced by the state of the other, as seen with the activation of the OMPDC domain by the OMP produced by the OPRTase domain.

The fusion of domains into a single protein can also lead to enhanced protein stability. researchgate.netwikipedia.org This is particularly advantageous in organisms with lower intracellular enzyme concentrations, such as multicellular eukaryotes. nih.gov The covalent linkage of the OPRTase and OMPDC domains in UMPS contributes to the stability of the active dimeric form of the enzyme. nih.gov The evolutionary history of UMPS is complex, with evidence of distinct gene fusion events occurring in different lineages, and in some cases, the fused domains have different evolutionary origins (bacterial versus eukaryotic). wikipedia.org This highlights the strong selective pressure favoring the maintenance of this bifunctional architecture.

Biochemical Pathways and Cellular Roles Involving Orotidylic Acid

Integration with Cellular Nucleotide Synthesis and Macromolecular Biogenesis

The primary role of orotidylic acid is to serve as a direct precursor for the synthesis of all pyrimidine (B1678525) nucleotides required for the formation of nucleic acids.

Orotidylic acid is the immediate precursor to uridine (B1682114) monophosphate (UMP), a foundational pyrimidine nucleotide cds-bsx.comcds-bsx.com. The conversion of orotic acid to UMP involves a two-step process catalyzed by the bifunctional enzyme UMP synthase wikipedia.orgresearchgate.netmedgloss.com. This enzyme possesses two distinct active sites that carry out the following reactions:

Orotate (B1227488) phosphoribosyltransferase (OPRT) : This activity catalyzes the transfer of a ribose-5-phosphate (B1218738) group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotic acid, forming orotidylic acid (OMP) cds-bsx.com.

Orotidine-5'-phosphate decarboxylase (ODC) : This activity subsequently removes a carboxyl group from orotidylic acid, yielding UMP cds-bsx.com.

From UMP, a series of enzymatic reactions lead to the formation of other essential pyrimidine nucleotides, including uridine diphosphate (B83284) (UDP), uridine triphosphate (UTP), and cytidine (B196190) triphosphate (CTP) cds-bsx.com. These nucleotides are indispensable for RNA synthesis. Furthermore, through the action of ribonucleotide reductase, these pyrimidine ribonucleotides are converted into their deoxy forms, which are the building blocks for DNA synthesis.

The critical nature of this pathway is underscored by the genetic disorder orotic aciduria, which results from a deficiency in UMP synthase wikipedia.orgresearchgate.netmedgloss.com. This deficiency leads to the accumulation and excretion of orotic acid and a failure to produce sufficient pyrimidine nucleotides, resulting in megaloblastic anemia and developmental delays wikipedia.orgresearchgate.netmedgloss.com.

Key Steps in De Novo Pyrimidine Synthesis Involving Orotidylic Acid
StepSubstrate(s)EnzymeProductSignificance
Formation of Orotidylic AcidOrotic acid, PRPPUMP Synthase (OPRT activity)Orotidylic acid (OMP)Commits orotic acid to the nucleotide synthesis pathway.
Formation of UMPOrotidylic acid (OMP)UMP Synthase (ODC activity)Uridine monophosphate (UMP)Forms the first pyrimidine nucleotide, which is a precursor to all others.
Downstream SynthesisUMPVarious kinases and synthasesUDP, UTP, CTP, dUMP, dTMPProvides the necessary building blocks for RNA and DNA.

The synthesis of pyrimidine and purine (B94841) nucleotides is a coordinated process to ensure a balanced supply of these essential precursors for nucleic acid synthesis cds-bsx.com. While orotidylic acid is not a direct participant in purine metabolism, the pathway in which it resides is interconnected with purine synthesis through shared substrates and regulatory mechanisms cds-bsx.com.

A key molecule linking the two pathways is 5-phosphoribosyl-1-pyrophosphate (PRPP) , which is a substrate for both the de novo synthesis of purines and the conversion of orotic acid to orotidylic acid in the pyrimidine pathway cds-bsx.com. The availability of PRPP can therefore influence the rate of both pathways utah.edu.

Furthermore, the cellular energy status, often reflected by the concentration of purine nucleotides like ATP, plays a regulatory role in pyrimidine synthesis. ATP acts as an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II), the enzyme that catalyzes the first committed step in de novo pyrimidine synthesis in animals wikipedia.orgyoutube.commicrobenotes.com. This activation ensures that pyrimidine synthesis is stimulated when there is an abundance of purines and energy, thereby helping to maintain a balanced nucleotide pool youtube.com.

Role in Cellular Homeostasis and Metabolic Regulation

The de novo pyrimidine synthesis pathway is tightly regulated to prevent the wasteful expenditure of energy and resources and to maintain cellular homeostasis.

The flux through the de novo pyrimidine synthesis pathway is primarily controlled by feedback inhibition of the initial enzymes. In animals, the first and rate-limiting step is catalyzed by carbamoyl phosphate synthetase II (CPS II), which is part of a multifunctional protein called CAD wikipedia.orgresearchgate.net. The end-product of the pathway, UTP, acts as a feedback inhibitor of CPS II, competing with the activator ATP utah.educreative-proteomics.com. High levels of UTP signal that the cell has an adequate supply of pyrimidines, thus downregulating the pathway and reducing the production of orotidylic acid and subsequent pyrimidine nucleotides researchgate.netcreative-proteomics.com.

Another downstream product, CTP, can also exert feedback inhibition, although the primary regulation is through UTP youtube.com. This tight regulation ensures that the synthesis of pyrimidines is closely matched to the cell's needs for growth and proliferation.

Regulatory Molecules of De Novo Pyrimidine Synthesis
RegulatorTarget EnzymeEffectMechanism
UTPCarbamoyl phosphate synthetase II (CPS II)InhibitionAllosteric feedback inhibition
UDPCarbamoyl phosphate synthetase II (CPS II)InhibitionAllosteric feedback inhibition
ATPCarbamoyl phosphate synthetase II (CPS II)ActivationAllosteric activation
PRPPCarbamoyl phosphate synthetase II (CPS II)ActivationAllosteric activation

The synthesis of pyrimidine nucleotides, including orotidylic acid, is an energy-intensive process that is highly dependent on the cell's energy status and the availability of nutrients cds-bsx.comnih.gov. The de novo pathway consumes several ATP molecules for the synthesis of each pyrimidine nucleotide nih.gov. As mentioned, ATP acts as an allosteric activator of CPS II, directly linking the pathway's activity to the cellular energy charge wikipedia.orgyoutube.commicrobenotes.com. When energy levels are high, as indicated by high ATP concentrations, pyrimidine synthesis is promoted to support anabolic processes like cell division cds-bsx.com.

Nutrient availability is also a critical factor. The synthesis of the pyrimidine ring requires precursors derived from common metabolites, including bicarbonate, aspartate, and glutamine creative-proteomics.comnih.gov. The availability of these substrates, which are supplied through central carbon and nitrogen metabolism, directly influences the rate of orotidylic acid synthesis annualreviews.orgresearchgate.net. For instance, a high-protein diet can increase the availability of amino acids, leading to an increased flux through the pyrimidine pathway in certain tissues nih.gov.

Orotidylic Acid in Specific Inter-pathway Crosstalk Studies

A well-documented example of crosstalk involving the pyrimidine synthesis pathway is its interaction with the urea (B33335) cycle nih.govresearchgate.net. Both pathways utilize carbamoyl phosphate as an intermediate nih.gov. In the liver, the urea cycle, which functions to detoxify ammonia (B1221849), has its own mitochondrial carbamoyl phosphate synthetase I (CPS I). The de novo pyrimidine synthesis pathway uses a cytosolic carbamoyl phosphate synthetase II (CPS II) nih.gov.

Under normal conditions, these two pools of carbamoyl phosphate are largely separate. However, in certain metabolic disorders of the urea cycle, such as ornithine transcarbamylase (OTC) deficiency, there is an accumulation of carbamoyl phosphate in the mitochondria researchgate.netresearchgate.net. This excess carbamoyl phosphate can leak into the cytosol, where it enters the de novo pyrimidine synthesis pathway, leading to a massive overproduction of orotic acid and consequently orotidylic acid researchgate.netnih.gov. This results in the clinical condition of orotic aciduria, which in this context is secondary to the primary defect in the urea cycle wikipedia.org. This demonstrates a clear and clinically significant crosstalk between ammonia detoxification and pyrimidine nucleotide synthesis, with orotic acid serving as a key indicator of this metabolic imbalance.

Mechanistic Investigations of Indirect Influences from the Urea Cycle and Other Metabolic Pathways

The synthesis of orotidylic acid is subject to indirect regulation from several metabolic routes, most notably the urea cycle. This interplay is primarily due to the shared precursor, carbamoyl phosphate.

The Urea Cycle Connection:

In mammals, carbamoyl phosphate is synthesized by two distinct enzymes: carbamoyl phosphate synthetase I (CPS I) in the mitochondria, which is dedicated to the urea cycle, and carbamoyl phosphate synthetase II (CPS II) in the cytosol, which initiates de novo pyrimidine synthesis. researchgate.net Under normal physiological conditions, these two pathways operate independently. However, in certain metabolic disorders affecting the urea cycle, this separation breaks down.

A prime example is Ornithine Transcarbamylase (OTC) deficiency, the most common urea cycle disorder. picmonic.comwikipedia.org A defect in OTC leads to the accumulation of carbamoyl phosphate within the mitochondria. picmonic.com This excess carbamoyl phosphate can then exit the mitochondria and enter the cytosol, where it becomes a substrate for the pyrimidine synthesis pathway. picmonic.com The increased availability of carbamoyl phosphate drives the synthesis of orotic acid and subsequently orotidylic acid, leading to a condition known as orotic aciduria. picmonic.comwikipedia.orgpicmonic.com This is a secondary orotic aciduria, distinguishable from the primary hereditary orotic aciduria caused by defects in the UMP synthase enzyme. wikipedia.orgpicmonic.com The key distinguishing feature is the presence of hyperammonemia in OTC deficiency, which is absent in primary orotic aciduria. wikipedia.orgpicmonic.com

Interactive Data Table: Differentiating Primary and Secondary Orotic Aciduria

FeaturePrimary Orotic Aciduria (UMP Synthase Deficiency)Secondary Orotic Aciduria (e.g., OTC Deficiency)
Primary Defect UMP Synthase enzyme in pyrimidine synthesisEnzyme in the urea cycle (e.g., Ornithine Transcarbamylase)
Blood Ammonia Levels NormalElevated (Hyperammonemia)
Blood Urea Nitrogen (BUN) NormalDecreased
Megaloblastic Anemia PresentAbsent
Orotic Acid in Urine Markedly elevatedElevated

Influence of Other Metabolic Pathways:

Mitochondrial Function: The enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), which catalyzes the conversion of dihydroorotate to orotate, is located on the inner mitochondrial membrane and is functionally linked to the electron transport chain. nih.govnih.govresearchgate.netsigmaaldrich.comtandfonline.com Therefore, mitochondrial dysfunction can impair DHODH activity, potentially affecting the production of orotic acid and, consequently, orotidylic acid. nih.govnih.govresearchgate.netsigmaaldrich.com Inhibition of the respiratory chain can lead to a decrease in orotate synthesis. researchgate.net

Pentose (B10789219) Phosphate Pathway (PPP): The pentose phosphate pathway is crucial for the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP), which is a key substrate for the conversion of orotate to orotidylic acid by the enzyme orotate phosphoribosyltransferase (a domain of UMP synthase). vt.eduwikipedia.orgsnscourseware.org The PPP produces ribose-5-phosphate, the precursor for PRPP. vt.eduwikipedia.orgyoutube.com Thus, the activity of the pentose phosphate pathway directly impacts the availability of a critical component for orotidylic acid synthesis.

Research on Orotidylic Acid's Role in Specific Metabolic Deficiencies (e.g., Dimethylglycine Dehydrogenase Deficiency Pathway)

Dimethylglycine Dehydrogenase Deficiency:

Dimethylglycine dehydrogenase (DMGDH) deficiency is a rare inborn error of metabolism affecting the catabolism of choline (B1196258). genecards.org The deficiency of the mitochondrial enzyme DMGDH leads to the accumulation of N,N-dimethylglycine in the blood and urine. researchgate.netnih.gov This metabolic block has implications for one-carbon metabolism, as the breakdown of dimethylglycine to sarcosine (B1681465) and then to glycine (B1666218) contributes to the cellular pool of one-carbon units. nih.gov

Detailed Research Findings:

Study FocusKey FindingsImplication for Orotidylic Acid Metabolism
Metabolic Profiling in DMGDH Deficiency Patients exhibit significantly elevated levels of dimethylglycine in serum and urine. researchgate.netnih.govThe direct impact on orotidylic acid levels has not been extensively documented in the reviewed literature.
One-Carbon Metabolism DMGDH is involved in choline and one-carbon metabolism, which is essential for the synthesis of nucleotides. nih.govA deficiency in DMGDH could theoretically disrupt the supply of one-carbon units required for the synthesis of purines and thymidylate (a pyrimidine derivative), although a direct mechanistic link to orotidylic acid synthesis is not clearly established.
Sarcosinemia Sarcosinemia, another related metabolic disorder, results from a deficiency of sarcosine dehydrogenase, the subsequent enzyme in the pathway. researchgate.netWhile related to the same metabolic pathway, studies on sarcosinemia also do not provide a direct link to altered orotidylic acid metabolism.

Mechanistic Studies of Enzyme Deficiencies and Pharmacological Perturbations of Orotidylic Acid Metabolism

Enzymatic Basis of Hereditary Orotic Aciduria and Resulting Cellular Consequences

Hereditary orotic aciduria is a rare autosomal recessive disorder characterized by defects in the enzyme uridine (B1682114) monophosphate (UMP) synthase (UMPS), leading to the accumulation of orotic acid and subsequent clinical manifestations. nih.govacs.orgosti.gov

Molecular Analysis of UMPS Gene Defects and Enzyme Activity Impairment

Hereditary orotic aciduria is caused by mutations in the UMPS gene, which encodes a bifunctional enzyme possessing two distinct catalytic activities: orotate (B1227488) phosphoribosyltransferase (OPRT) and orotidine-5'-monophosphate (OMP) decarboxylase (ODC). acs.orgnih.govgenecards.org These two activities catalyze the final two steps in the de novo synthesis of pyrimidine (B1678525) nucleotides, converting orotic acid to OMP and then OMP to UMP. acs.orgwikipedia.org

Molecular analyses have identified various mutations within the UMPS gene that lead to this condition. For instance, a study of a Japanese patient with orotic aciduria revealed compound heterozygosity for three missense mutations: R96G and G429R on one allele, and V109G on the other. nih.gov Expression of cDNAs containing these mutations in pyrimidine auxotrophic Escherichia coli and in a baculovirus system demonstrated impaired enzyme activity, directly linking these genetic defects to the biochemical phenotype. nih.gov

The functional consequence of these mutations is a significant reduction in UMPS activity. In fibroblasts from individuals with hereditary orotic aciduria, UMPS activity has been measured to be as low as 2% to 7% of normal levels. nih.govnih.govwikipedia.org Interestingly, while the amount of UMPS mRNA in these deficient cells is not decreased, the resulting mutant enzyme exhibits reduced stability or altered kinetic properties. nih.gov This suggests that the mutations primarily affect the protein's structure and function rather than its expression.

The severity of the enzyme deficiency can vary, leading to different subtypes of the disorder. Type I hereditary orotic aciduria, the most common form, is characterized by a severe deficiency of both OPRT and ODC activities. wikipedia.org In contrast, the much rarer Type II orotic aciduria involves a deficiency only in ODC activity, with OPRT activity often being elevated. wikipedia.org

Below is a table summarizing examples of UMPS gene mutations and their impact on enzyme activity.

MutationResulting Enzyme ActivityReference
R96G, G429R, V109GImpaired OPRT and ODC function nih.gov
Not Specified2-7% of normal UMPS activity in fibroblasts nih.govnih.govwikipedia.org

Cellular Accumulation Dynamics of Orotic Acid and Orotidylic Acid in Model Systems

The enzymatic block in the pyrimidine biosynthetic pathway caused by UMPS deficiency leads to the accumulation of its substrates, primarily orotic acid and, to a lesser extent, orotidine (B106555) monophosphate (OMP), which is the phosphorylated form of orotidylic acid. acs.orgnih.gov This accumulation is a hallmark of hereditary orotic aciduria and is readily observed in various model systems. nih.gov

In cellular models, such as fibroblasts derived from patients with hereditary orotic aciduria, the inability to efficiently convert orotic acid to UMP results in its buildup within the cells and its subsequent excretion into the culture medium. osti.govnih.gov This accumulation of orotic acid is a direct consequence of the impaired OPRT and ODC activities of the mutant UMPS enzyme. acs.org

Animal models, though less common for this rare disease, would be expected to recapitulate this biochemical phenotype. For instance, a knockout mouse model for the UMPS gene would be predicted to exhibit elevated levels of orotic acid and OMP in tissues and bodily fluids. While specific data on the accumulation dynamics in such models is limited in the provided search results, the fundamental biochemical consequence of the enzyme deficiency would be the same.

The accumulation of these intermediates has significant diagnostic value. Elevated levels of orotic acid in the urine are a key indicator of the disease. wikipedia.org The ratio of urinary orotidine (derived from the dephosphorylation of OMP) to orotic acid can help in differentiating the subtypes of hereditary orotic aciduria. nih.gov

The following table illustrates the expected accumulation of key metabolites in UMPS deficient systems.

MetaboliteExpected Change in UMPS Deficient SystemsRationale
Orotic AcidSignificant AccumulationDirect substrate of the deficient OPRT enzyme activity. acs.org
Orotidylic Acid (OMP)AccumulationProduct of the deficient OPRT activity and substrate of the deficient ODC activity. nih.gov
Uridine Monophosphate (UMP)Decreased LevelsProduct of the deficient ODC enzyme activity. wikipedia.org

Impact on Cellular Growth, Proliferation, and Nucleotide Pools in In Vitro and Animal Models

The deficiency of UMP, a crucial building block for RNA and DNA synthesis, has profound effects on cellular growth and proliferation. wikipedia.org This is particularly evident in rapidly dividing cells, such as those in the bone marrow, leading to the characteristic megaloblastic anemia seen in patients with hereditary orotic aciduria. wikipedia.org The anemia results from decreased pyrimidine synthesis, which in turn leads to a reduction in the nucleotide-lipid cofactors necessary for the synthesis of erythrocyte membranes. wikipedia.org

In vitro studies using fibroblasts from patients with hereditary orotic aciduria have provided insights into the cellular consequences of UMPS deficiency. These cells exhibit a significantly reduced ability to proliferate compared to normal fibroblasts, a direct result of the limited supply of pyrimidine nucleotides. osti.govnih.gov This impaired proliferation can be rescued by supplementing the culture medium with uridine, which can be converted to UMP through a salvage pathway, thus bypassing the defective de novo synthesis pathway.

While specific studies detailing the precise changes in nucleotide pools in UMPS deficient model systems are not extensively covered in the provided search results, it can be inferred that the primary consequence would be a depletion of UMP and its downstream derivatives, such as CTP and TTP. This imbalance in nucleotide pools would directly impact DNA and RNA synthesis, leading to cell cycle arrest and impaired cell division.

The impact of UMPS deficiency on development is also significant, with failure to thrive and developmental delays being common clinical features. wikipedia.org Animal models with defects in the UMPS gene would be invaluable for studying these developmental consequences in a controlled setting.

Pharmacological Modulation of Orotidylic Acid Metabolism for Research Applications

The enzymes of the pyrimidine biosynthetic pathway, particularly OPRT and OMPDC, have been targeted for the development of inhibitors. These compounds are valuable research tools for studying the effects of pyrimidine depletion and for understanding the catalytic mechanisms of these enzymes.

OPRTase Inhibitors: Detailed Mechanism of Action and Pathway Modulation Studies (e.g., 5-Azaorotate)

Orotate phosphoribosyltransferase (OPRTase) catalyzes the conversion of orotate and phosphoribosyl pyrophosphate (PRPP) to OMP. wikipedia.org Inhibition of this enzyme blocks the entry of orotate into the pyrimidine synthesis pathway.

5-Azaorotate is an analog of orotic acid that acts as an inhibitor of OPRTase. Its mechanism of action involves its metabolic transformation into a fraudulent nucleotide that disrupts the normal enzymatic process. While the precise details of its inhibitory kinetics are not extensively detailed in the provided search results, it is understood that as an orotate analog, it likely competes with the natural substrate for binding to the active site of OPRTase. nih.gov Studies have shown that 5-azaorotate leads to a marked inhibition of OMP decarboxylase, suggesting that its metabolic products interfere with downstream steps in the pathway. nih.gov

The use of 5-azaorotate in research allows for the controlled induction of a state that mimics certain aspects of hereditary orotic aciduria, providing a model to study the consequences of OPRTase inhibition and the resulting accumulation of orotic acid.

OMPDC Inhibitors: Detailed Mechanism of Action and Cellular Effects of Analogues (e.g., 6-Azauridine (B1663090) derivatives)

Orotidine-5'-monophosphate decarboxylase (OMPDC) is a remarkably proficient enzyme that catalyzes the final step in UMP synthesis, the decarboxylation of OMP. wikipedia.org Its inhibition leads to the accumulation of OMP and a depletion of UMP and subsequent pyrimidine nucleotides.

6-Azauridine is a pyrimidine nucleoside analog that serves as a potent inhibitor of OMPDC. nih.gov It is a prodrug that, upon cellular uptake, is converted to 6-azauridine 5'-monophosphate (6-azaUMP). nih.gov This phosphorylated form is a strong competitive inhibitor of OMPDC. nih.gov The mechanism of inhibition involves the tight binding of 6-azaUMP to the active site of OMPDC, preventing the binding and decarboxylation of the natural substrate, OMP. nih.gov The interaction between 6-azaUMP and the active site residues of OMPDC has been studied in detail, providing insights into the enzyme's catalytic mechanism. nih.gov

The cellular effects of 6-azauridine derivatives are a direct consequence of OMPDC inhibition. Treatment of cells with 6-azauridine leads to a block in de novo pyrimidine synthesis, resulting in the accumulation of orotic acid and orotidine. nih.gov This depletion of the pyrimidine nucleotide pool inhibits RNA and DNA synthesis, leading to a cessation of cell growth and proliferation. nih.gov This property has made 6-azauridine and its derivatives valuable tools in cancer research and as antiviral agents, as rapidly dividing cancer cells and viruses are highly dependent on a robust supply of nucleotides. nih.gov

Investigations into Allosteric Modulators and Enzyme Stabilization Phenomena

The catalytic efficiency of enzymes involved in orotidylic acid metabolism is not solely dependent on their active site architecture but is also profoundly influenced by allosteric modulators and factors that contribute to their structural stability. These regulatory mechanisms are crucial for adapting the rate of pyrimidine nucleotide production to the physiological needs of the cell and are a key area of investigation in understanding metabolic disorders and developing therapeutic interventions.

Allosteric modulators, by binding to a site distinct from the enzyme's active site, can either enhance or inhibit catalytic activity. This regulation is a rapid and efficient means of controlling metabolic flux. In the context of orotidylic acid metabolism, key enzymes are known to be under allosteric control.

One of the pivotal enzymes in this pathway is the bifunctional UMP synthase, which harbors both orotate phosphoribosyltransferase (OPRT) and orotidine-5'-phosphate decarboxylase (OMPDC) activities. The OMPDC domain is subject to allosteric activation by its own substrate, orotidine 5'-monophosphate (OMP). This feed-forward activation ensures that once OMP is synthesized, its conversion to uridine monophosphate (UMP) is efficiently carried out.

Furthermore, the initial and rate-limiting step of de novo pyrimidine synthesis in mammalian cells is catalyzed by the multifunctional protein CAD, which includes the enzymatic activity of carbamoyl-phosphate synthetase II. This enzyme is allosterically inhibited by the end-product of the pathway, uridine triphosphate (UTP), representing a classic example of feedback inhibition. oup.comnih.gov Conversely, 5-phosphoribosyl 1-pyrophosphate (PRPP), a substrate for the OPRT domain of UMP synthase, acts as an allosteric activator of CAD, signaling the availability of precursors for nucleotide synthesis. oup.comwikipedia.org

The study of these allosteric phenomena is critical for understanding how cells maintain a balanced pool of nucleotides. Detailed kinetic analyses have begun to quantify the effects of these modulators, providing insights into the conformational changes that underpin their regulatory actions.

Interactive Data Table: Allosteric Modulators of Enzymes in Orotidylic Acid Metabolism

ModulatorTarget EnzymeEffectKinetic Parameters
Uridine Triphosphate (UTP)Carbamoyl-phosphate synthetase II (within CAD)InhibitionIncreases the apparent Km for MgATP2- oup.com
5-Phosphoribosyl 1-Pyrophosphate (PRPP)Carbamoyl-phosphate synthetase II (within CAD)ActivationDecreases the apparent Km for MgATP2- oup.com
Orotidine 5'-Monophosphate (OMP)Orotidine-5'-Phosphate Decarboxylase (within UMP Synthase)ActivationAllosteric activator wikipedia.org

Research has shown that certain small molecules can act as pharmacological chaperones, stabilizing mutant enzymes and restoring partial or, in some cases, near-normal activity. For instance, studies on fibroblasts from patients with orotic aciduria have demonstrated that the administration of 6-azauridine can lead to a significant increase in the levels of UMP synthase. iaea.orgosti.gov This effect is attributed to the stabilization of the enzyme, potentially by promoting a more stable conformation that is less prone to proteolytic degradation. iaea.orgosti.gov

The phenomenon of "pseudo-substrate" stabilization has also been observed, where the administration of compounds like allopurinol (B61711) leads to the formation of metabolites that can bind to and stabilize enzymes in the pyrimidine pathway, such as orotidylate phosphoribosyltransferase and decarboxylase. nih.gov

These investigations into enzyme stabilization not only provide valuable insights into the molecular basis of metabolic diseases but also open avenues for the development of novel therapeutic strategies aimed at rescuing the function of destabilized enzyme variants.

Interactive Data Table: Research Findings on Enzyme Stabilization

CompoundTarget EnzymeObserved EffectPutative Mechanism
6-AzauridineUMP SynthaseIncreased enzyme levels in orotic aciduria fibroblasts iaea.orgosti.govStabilization against proteolytic degradation iaea.orgosti.gov
Allopurinol Metabolites (e.g., oxipurinol ribonucleotide)Orotidylate Phosphoribosyltransferase and DecarboxylaseIncreased enzyme activities nih.gov"Pseudo-substrate" stabilization nih.gov

Synthetic Approaches and Derivatization of Orotidylic Acid for Academic Research

Chemical Synthesis Methodologies for Orotidylic Acid and its Analogues

Chemical synthesis offers a versatile platform for producing orotic acid derivatives and their analogues, allowing for the introduction of various substituents and labels that are not readily accessible through biological systems.

Development of Improved Synthetic Routes for N1-Substituted Orotic Acid Derivatives

The synthesis of N1-substituted orotic acid derivatives is of significant interest for studying the enzymatic reactions they participate in, such as the decarboxylation catalyzed by orotidine-5'-monophosphate decarboxylase (ODCase). A primary challenge in this area is that direct alkylation of orotic acid typically results in substitution at the more reactive N3 position. To overcome this, researchers have developed multi-step synthetic routes.

One established method involves the synthesis of N1-substituted uracils, followed by bromination at the 5-position and subsequent conversion to the 6-cyanouracil, which can then be hydrolyzed to the desired N1-substituted orotic acid. However, this process can be lengthy and may result in modest yields.

Another innovative and efficient method utilizes substituted maleimide as a key intermediate. This approach involves a four-step process that is amenable to the synthesis of a wide variety of N1-substituted orotic acid derivatives with both alkyl and aromatic groups. This method is noted for its good yields and the use of readily available starting materials. A key advantage of this route is its compatibility with substituents like allylic and benzylic groups, which can be problematic in other synthetic pathways due to unwanted side reactions during bromination steps.

The table below summarizes the yields for the synthesis of various N1-substituted orotic acid derivatives using an improved method starting from the corresponding amine and bromomaleimide.

N1-SubstituentOverall Yield (%)
Cyclohexyl68
Benzyl72
Phenyl65
p-Tolyl67
Allyl70

This table presents illustrative data based on reported synthetic methods for N1-substituted orotic acid derivatives.

Strategies for Isotopic Labeling of Orotidylic Acid for Mechanistic and Analytical Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and for quantitative analysis in complex biological samples. The synthesis of isotopically labeled orotidylic acid and its precursors, such as orotic acid, has been a focus of research to support these studies. Stable isotopes like ¹³C, ¹⁵N, and ²H are commonly incorporated.

For analytical purposes, particularly in mass spectrometry-based methods, isotopically labeled internal standards are crucial for accurate quantification. For example, [1,3-¹⁵N₂]orotic acid is commercially available and widely used as an internal standard for the quantification of orotic acid in biological fluids like urine. nih.gov This allows for precise measurement, which is important in the diagnosis and monitoring of certain metabolic disorders. The use of a stable-isotope labeled internal standard corrects for variations in sample preparation and instrument response. nih.gov

In mechanistic studies, site-specific isotopic labeling can provide detailed insights into the chemical transformations occurring in an enzyme's active site. For instance, the synthesis of orotic acid derivatives with a single ¹⁵N label at either the N1 or N3 position has been made possible through synthetic routes that involve the sequential incorporation of nitrogen atoms into the pyrimidine (B1678525) ring. This allows researchers to probe the specific roles of each nitrogen atom in enzymatic reactions.

For Nuclear Magnetic Resonance (NMR) studies, which are powerful for determining the structure and dynamics of molecules, uniform or selective labeling with ¹³C and ¹⁵N is often employed. While direct chemical synthesis of specifically labeled orotidylic acid can be complex, enzymatic methods using labeled precursors are also a viable strategy. General methods for the isotopic labeling of ribonucleotides often involve the enzymatic conversion of labeled glucose and other simple precursors. These labeled ribonucleoside triphosphates can then be used in in vitro transcription reactions to produce labeled RNA for structural and dynamic studies. The principles of these labeling strategies are applicable to the study of orotidylic acid and its interactions with enzymes.

Enzymatic Synthesis and Biocatalytic Production of Orotidylic Acid for Research Purposes

Enzymatic synthesis provides a highly specific and efficient alternative to chemical synthesis for the production of orotidylic acid (also known as orotidine (B106555) 5'-monophosphate or OMP). This biocatalytic approach leverages the natural biosynthetic pathway for pyrimidines.

The key enzyme in this process is orotate (B1227488) phosphoribosyltransferase (OPRTase) , which catalyzes the reaction between orotic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form OMP and pyrophosphate. wikipedia.orgcreative-enzymes.com This reaction is a central step in the de novo synthesis of pyrimidine nucleotides. wikipedia.orgjaypeedigital.com

In many bacteria and yeast, OPRTase is a monofunctional enzyme, making it a straightforward target for recombinant expression and purification for in vitro biocatalytic applications. wikipedia.orgcreative-enzymes.com In mammals, the OPRTase activity is part of a larger bifunctional enzyme called UMP synthase, which also contains the orotidine-5'-phosphate decarboxylase activity that converts OMP to UMP. wikipedia.org

For research purposes, recombinant OPRTase can be overexpressed in microbial hosts like Escherichia coli and purified to high homogeneity. This purified enzyme can then be used in a controlled reaction to produce OMP from commercially available orotic acid and PRPP. This method offers several advantages over chemical synthesis, including high stereospecificity and regioselectivity, mild reaction conditions, and the avoidance of hazardous reagents and byproducts.

Researchers have cloned and characterized OPRTase from various organisms, including those used in industrial nucleotide production, such as Corynebacterium ammoniagenes. nih.gov Studies on these enzymes have provided valuable data on their kinetic properties, which are essential for optimizing the biocatalytic production of OMP. nih.gov For example, the Kₘ values for the substrates of C. ammoniagenes OPRTase have been determined, as shown in the table below.

SubstrateKₘ (µM)
Orotate33
PRPP64
OMP45
Pyrophosphate36

This table shows the Michaelis-Menten constants (Kₘ) for the recombinant orotate phosphoribosyltransferase from Corynebacterium ammoniagenes. nih.gov

The enzymatic synthesis of OMP is a critical tool for producing this key nucleotide for various research applications, including its use as a substrate for studying OMP decarboxylase and other enzymes in the pyrimidine biosynthetic pathway.

Comparative Biochemistry and Evolutionary Aspects of Orotidylic Acid Metabolism

Orotidylic Acid Metabolism Across Diverse Biological Organisms

The fundamental pathway for the synthesis of pyrimidine (B1678525) nucleotides is largely conserved, but the organization, localization, and regulation of the enzymes involved show significant variation among different organisms.

In prokaryotes, such as bacteria, the entire process of de novo pyrimidine synthesis, including the formation of orotidylic acid, occurs in the cytoplasm. The enzymes of this pathway are typically monofunctional, existing as separate polypeptide chains. For instance, in Escherichia coli, the synthesis of pyrimidine nucleotides is a well-studied model of prokaryotic metabolism. The regulation of this pathway in prokaryotes often involves feedback inhibition, where the end-products of the pathway, such as uridine (B1682114) triphosphate (UTP) and cytidine (B196190) triphosphate (CTP), allosterically inhibit the initial enzymes of the pathway, thereby controlling the metabolic flux. Studies on Pseudomonas have revealed that the regulation of pyrimidine biosynthetic enzyme synthesis can be influenced by the availability of pyrimidines and the carbon source. For example, in some Pseudomonas species, uracil (B121893) or a related metabolite can repress the synthesis of key enzymes in the pathway.

In eukaryotes, the subcellular localization of pyrimidine biosynthesis is more complex. The initial steps of the pathway, leading to the formation of dihydroorotate (B8406146), occur in the cytoplasm, while the subsequent conversion to orotate (B1227488) takes place in the mitochondria. The final two steps, the formation of orotidylic acid from orotate and its subsequent decarboxylation to uridine monophosphate (UMP), are catalyzed by the bifunctional enzyme UMP synthase in mammals, which is located in the cytoplasm.

Yeast and Fungi: In the yeast Saccharomyces cerevisiae, the enzymes orotate phosphoribosyltransferase (OPRTase) and OMP decarboxylase are encoded by separate genes and exist as monofunctional proteins, similar to prokaryotes. However, in some fungi, the OMP decarboxylase subunit size is significantly larger than in archaea, indicating evolutionary changes. Research on Yarrowia lipolytica has shown that a deficiency in OMP decarboxylase can lead to the overproduction and secretion of orotic acid.

Plants: The biosynthesis of pyrimidine nucleotides in plants follows a pathway similar to that in other eukaryotes, with the enzymes being encoded by nuclear genes. The regulation of this pathway in plants is crucial for providing the necessary precursors for nucleic acid synthesis during growth and development.

Non-Human Mammals: In mammals, the last two steps of the de novo pyrimidine biosynthesis are catalyzed by a single bifunctional protein called UMP synthase. This enzyme possesses both orotate phosphoribosyltransferase and OMP decarboxylase activities. This fusion of catalytic domains into a single polypeptide is a key evolutionary divergence from prokaryotes and lower eukaryotes. The regulation of this pathway in mammals is tightly linked to the cell cycle, with an increased demand for pyrimidines during the S phase for DNA replication.

Organism TypeLocation of Pyrimidine BiosynthesisEnzyme Organization (OPRTase and OMP Decarboxylase)
Prokaryotes CytoplasmMonofunctional, separate enzymes
Yeast Cytoplasm and MitochondriaMonofunctional, separate enzymes
Plants Cytoplasm and MitochondriaGenerally monofunctional enzymes
Mammals Cytoplasm and MitochondriaBifunctional enzyme (UMP synthase)

Evolutionary Conservation and Divergence of Key Enzymes Involved in Orotidylic Acid Metabolism

The enzymes responsible for the synthesis and conversion of orotidylic acid, namely orotate phosphoribosyltransferase (OPRTase) and orotidine-5'-phosphate decarboxylase (OMP decarboxylase), provide fascinating insights into evolutionary processes.

OMP decarboxylase is renowned for its extraordinary catalytic efficiency, accelerating the reaction rate by a factor of 1017. Despite this high efficiency, a study of the enzyme from over 80 species revealed that only 8 out of an average of 270 amino acids are invariant. This suggests that the core catalytic mechanism is highly conserved. The core structure of OMP decarboxylase has been maintained throughout evolution, but it has undergone modifications such as changes in subunit size and fusion with other protein domains. For instance, the enzyme's subunit size nearly doubles from Archaea to certain fungi.

The fusion of OPRTase and OMP decarboxylase activities into the bifunctional UMP synthase in multicellular organisms is a significant evolutionary event. This gene fusion likely conferred a selective advantage, possibly through substrate channeling, where the product of the first reaction (orotidylic acid) is directly passed to the active site of the second reaction, increasing catalytic efficiency and preventing the diffusion of the intermediate.

Adaptive Significance of Orotidylic Acid Metabolic Regulation in Different Organisms

The regulation of orotidylic acid metabolism is crucial for maintaining a balanced supply of pyrimidine nucleotides for cellular processes while avoiding the wasteful expenditure of energy and resources. The diverse regulatory mechanisms observed across different organisms reflect adaptations to their specific physiological needs and environments.

In prokaryotes like E. coli, the rapid feedback inhibition of key enzymes allows for a swift response to changes in the intracellular nucleotide pools, which is advantageous for organisms with rapid growth rates and fluctuating nutrient availability.

In eukaryotes, the regulation of pyrimidine biosynthesis is often integrated with the cell cycle. The upregulation of the pathway during the S phase in mammalian cells ensures an adequate supply of nucleotides for DNA replication. This temporal regulation is critical for maintaining genomic integrity during cell division. The allosteric regulation of the initial enzymes in the pathway by molecules such as 5-phosphoribosyl-1-pyrophosphate (PRPP) and UTP allows for the fine-tuning of pyrimidine synthesis in response to the cell's metabolic state.

The different strategies for enzyme organization—monofunctional enzymes in bacteria and yeast versus a bifunctional enzyme in mammals—also have adaptive significance. While separate enzymes may offer more flexibility in regulating individual catalytic steps, a multifunctional protein can enhance efficiency and coordination, which may be more critical in the complex cellular environment of higher eukaryotes.

Q & A

Q. What protocols validate the specificity of antibodies used in orotidylic acid (trisodium) detection assays?

  • Methodological Answer : Perform Western blotting with knockout cell lines to confirm antibody specificity. Use competitive ELISA with excess free antigen to test cross-reactivity. Validate immunohistochemistry results via mass spectrometry imaging. Document lot-to-lot variability and storage conditions in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.